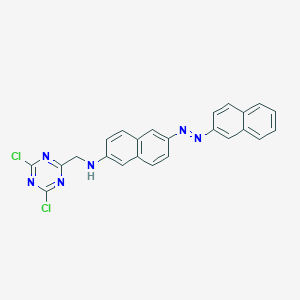

reactive red 5

Description

Structure

3D Structure

Properties

CAS No. |

12226-04-9 |

|---|---|

Molecular Formula |

C24H16Cl2N6 |

Molecular Weight |

459.3 g/mol |

IUPAC Name |

N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine |

InChI |

InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2 |

InChI Key |

KJPUOJVUFLEJRP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |

Other CAS No. |

12226-04-9 |

Origin of Product |

United States |

* Metabolic Pathways and Cleavage of Azo Bonds in Reactive Red 5 Degradation

Adsorbent Materials for Reactive Red 5 and Analogous Dyes

A variety of materials have been investigated for their potential to adsorb reactive dyes:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a broad range of dyes. doi.org However, its high cost can be a limitation. doi.org

Red Mud: A by-product of the aluminum industry, red mud has been explored as a low-cost adsorbent. doi.orgscispace.com Acid activation can significantly enhance its surface area and adsorption capacity for reactive dyes. doi.orgmdpi.com

Sawdust and Other Natural Materials: Agricultural wastes like sawdust and fruit peels (banana, orange) are being investigated as sustainable and low-cost adsorbents for both anionic and cationic dyes. nih.gov

Nano-adsorbents: Materials like nano-sized zero-valent iron not only degrade dyes but can also adsorb them. iosrjournals.org

Chitosan-Based Adsorbents: Chitosan, a biopolymer derived from chitin, possesses amino and hydroxyl groups that make it an effective adsorbent for various dyes. mrforum.comasau.ruresearchgate.nettandfonline.com Its properties can be further enhanced through chemical modifications like cross-linking. researchgate.net

Interactive Table: Adsorbent Materials and their Performance

| Adsorbent Material | Target Dye(s) | Key Findings |

| Acid-activated Red Mud | Reactive Dyes (including Reactive Black 5) | Activation at 385 K for 91 min with 2.5 N HCl resulted in 99.24% removal efficiency. doi.orgmdpi.com |

| Fruit Peels (Banana, Orange) | Reactive Red 120, Reactive Black 5 | High removal (>90%) of anionic dyes at pH 2.0. nih.gov |

| Chitosan | Anionic and Cationic Dyes | High binding ability due to amino and hydroxyl functional groups. mrforum.comtandfonline.com |

| Surfactant-Modified Zeolite | Reactive Black 5, Reactive Red 239 | Modification with CTAB increased adsorption capacity. acs.orgresearchgate.netacs.org |

| Zero-Valent Iron (ZVI) | Reactive Red 198 | Showed significant adsorption capacity, particularly at acidic pH. iosrjournals.org |

Bioreactor Configurations and Performance for Reactive Red 5 Treatment

Adsorption Isotherms and Kinetics

To understand and optimize the adsorption process, the experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scljs1975.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.net

BET (Brunauer-Emmett-Teller) Isotherm: Extends the Langmuir model to multilayer adsorption.

Studies have shown that the adsorption of reactive dyes onto various adsorbents can be well-described by these models. For example, the adsorption of Reactive Yellow 145 on an activated red mud-polypyrrole composite was best described by the Langmuir model. scljs1975.com

Adsorption Kinetics: These models describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: Often applicable at the initial stages of adsorption.

Pseudo-Second-Order Model: This model is frequently found to provide the best fit for the adsorption of dyes, suggesting that chemisorption may be the rate-limiting step. researchgate.net It implies that the adsorption rate is dependent on the number of active sites on the adsorbent. researchgate.net

The adsorption kinetics of Reactive Black 5 and Reactive Red 239 onto surfactant-modified zeolite were well-fitted by the pseudo-second-order model. researchgate.netacs.org

Interactive Table: Isotherm and Kinetic Models for Reactive Dye Adsorption

| Adsorbent | Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

| Activated Red Mud-Polypyrrole Composite | Reactive Yellow 145 | Langmuir | - | scljs1975.com |

| Surfactant-Modified Zeolite | Reactive Black 5, Reactive Red 239 | Freundlich | Pseudo-second-order | researchgate.netacs.org |

| Eggshell Membrane | Reactive Red 195, Reactive Black 5 | Langmuir | Pseudo-second-order | researchgate.net |

Analytical Chemistry and Characterization in Research

Spectroscopic Techniques for Degradation Monitoring

Spectroscopic methods are crucial for tracking the progress of RR5 degradation by observing changes in its chemical structure and concentration.

UV-Visible spectrophotometry is a primary tool for monitoring the decolorization of RR5 solutions. The intensity of the color of the dye solution is directly proportional to its concentration, which can be quantified by measuring its absorbance at its maximum wavelength (λmax). For instance, Reactive Red M5B is analyzed at a λmax of 538 nm to assess its biodegradation. ndpublisher.in A decrease in the absorbance peak over time indicates the breakdown of the dye's chromophore, the part of the molecule responsible for its color. ndpublisher.inomicsonline.org

In many degradation studies, the main absorption peak of the reactive dye in the visible region, which is attributed to the azo bond (-N=N-), diminishes and may eventually disappear. ndpublisher.inupc.edu For example, the λmax for C.I. Reactive Black 5 is at 597 nm, and its degradation is marked by the weakening of this peak. upc.edu Similarly, the degradation of C.I. Reactive Red 239 is monitored by the decrease in its peak at 540 nm. nih.gov

Sometimes, new peaks may appear in the UV region of the spectrum, suggesting the formation of new metabolites or degradation products. ndpublisher.in Shifts in the λmax can also occur, providing further evidence of chemical transformation. For instance, during the degradation of C.I. Reactive Red 220, a shift in the λmax from 514 nm to a shorter wavelength of 258 nm was observed, indicating the formation of new compounds. scholarena.com However, in some photocatalytic degradation processes, the λmax peaks may not shift, but their intensity decreases, as seen in the degradation of Reactive Black 5 (RB5). deswater.com

| Dye | Initial λmax (nm) | Observed Changes During Degradation | Reference |

| Reactive Red M5B | 538 | Gradual decrease and disappearance of the peak; appearance of new peaks in the UV region. | ndpublisher.in |

| Reactive Red (unspecified) | 517 | Decrease in absorption at this wavelength used to calculate azoreductase activity. | omicsonline.org |

| C.I. Reactive Black 5 | 597 | Weakening of the peak, indicating azo bond cleavage. | upc.edu |

| C.I. Reactive Red 239 | 540 | Decrease in peak intensity, indicating degradation. | nih.gov |

| C.I. Reactive Red 220 | 514 | Shift in λmax to 258 nm and formation of new peaks. | scholarena.com |

| Reactive Black 5 | 598 | No shift in λmax, but a decrease in peak intensity. | deswater.com |

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the RR5 molecule and tracking the structural changes that occur during its degradation. By comparing the FTIR spectra of the dye before and after treatment, researchers can deduce the breakdown of specific chemical bonds and the formation of new ones.

The FTIR spectrum of an untreated reactive dye typically shows characteristic peaks corresponding to its various functional groups. For instance, the spectrum of untreated Reactive Black 5 (RB5) shows a peak around 3437 cm⁻¹ for -NH stretching vibrations. mdpi.com The azo bond (N=N) in azo dyes gives a characteristic peak, for example, at 1583 cm⁻¹ in Congo Red and 1550 cm⁻¹ in Reactive Red 195. mdpi.comacademicjournals.org Other common peaks include those for C-S stretching, sulfonic groups (S=O), and aromatic rings. mdpi.com

During degradation, significant changes in the FTIR spectrum are observed. The disappearance or reduction in the intensity of the azo bond peak is a clear indicator of its cleavage. mdpi.comacademicjournals.org For example, in the degradation of Reactive Red 195, the peak at 1550 cm⁻¹ (N=N) disappeared. academicjournals.org Similarly, the cleavage of the azo group in Congo Red was indicated by the absence of a peak at 1583 cm⁻¹. mdpi.com The breakdown of aromatic rings is often inferred from the decreased intensity of peaks in the low-frequency region (e.g., 620–850 cm⁻¹). mdpi.com

The formation of new peaks provides evidence for the generation of degradation products. For instance, the appearance of bands around 1574 cm⁻¹ (N-H bending) and 1226 cm⁻¹ (C-N bond) after the degradation of RB5 suggests the formation of primary amines from the cleavage of the azo bond. mdpi.com In the degradation of Reactive Red 195, new peaks and shifts in existing peaks were observed, confirming the biotransformation of the dye. academicjournals.org The degradation of Reactive Red 141 showed the appearance of new peaks at 1081 cm⁻¹ (C-N, aromatic amine) and 1397 cm⁻¹ (C=N, triazine moiety). nih.gov

| Functional Group | Characteristic Peak Range (cm⁻¹) | Observation During Degradation | Reference |

| -NH stretching | 3000–3750 | Reduction or disappearance of peak. | mdpi.com |

| Azo group (-N=N-) | ~1550-1605 | Disappearance or reduction of peak intensity. | mdpi.comacademicjournals.org |

| Aromatic rings | 620-850 | Significant decrease in peak intensity. | mdpi.com |

| C-N (aromatic amine) | ~1081 | Appearance of new peak. | nih.gov |

| C=N (triazine moiety) | ~1397 | Appearance of new peak. | nih.gov |

| N-H bending | ~1574 | Appearance of new peak. | mdpi.com |

| C-N bond | ~1226 | Appearance of new peak. | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of the metabolites formed during the degradation of RR5. While less commonly reported in all degradation studies, ¹H NMR and ¹³C NMR provide invaluable information for identifying intermediate and final breakdown products.

In the analysis of Reactive Black 5 (RB5) degradation, ¹H NMR showed methylene (B1212753) peaks between 3.97 and 4.06 ppm and aromatic proton peaks (from benzene (B151609) and naphthalene (B1677914) rings) as doublets or multiplets between 6.18 and 8.27 ppm. scirp.org The degradation process leads to the elimination of signals in the aromatic region, indicating the breakdown of the aromatic structures of the dye. scirp.org

For other azo dyes, such as Direct Red 81, the ¹H-NMR spectrum of the intact dye shows characteristic signals for the naphthalene ring between δ 6 and 8. frontiersin.org During degradation, the intensity of these peaks decreases, and their eventual disappearance suggests the mineralization of the dye. scirp.orgfrontiersin.org Similarly, ¹³C-NMR spectra show a decrease in the intensity of peaks in the aromatic region (δ 105–155) as degradation progresses. frontiersin.org The appearance of new peaks can indicate the formation of intermediates containing different functional groups, such as alcohols, ethers, carboxylic acids, and ketones. frontiersin.org

Chromatographic Techniques for Product Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the complex mixture of compounds that result from the degradation of RR5.

High-Performance Liquid Chromatography (HPLC) is widely used to monitor the degradation of RR5 by separating the parent dye from its breakdown products. The purity of the initial dye can also be confirmed by HPLC, which should ideally show a single major peak. For instance, pure Reactive Black 5 (RB-5) showed a major peak at a retention time of 0.614 minutes. researchgate.net

During the degradation process, the peak corresponding to the original dye decreases in intensity, while new peaks appear at different retention times, corresponding to the various degradation products. researchgate.netresearchgate.net This change in the chromatogram provides clear evidence of the dye's transformation. For example, after the decolorization of RB-5, the HPLC chromatogram revealed the emergence of several new peaks with altered retention times. researchgate.net The analysis of degraded Remazol red RB dye also showed a marked decrease in the intensity of the original peaks and the appearance of several new peaks, confirming its degradation. jocpr.com

HPLC can also be used to quantify the remaining dye and the formed products, allowing for a detailed kinetic analysis of the degradation process. The separation is typically achieved using a reverse-phase column, such as a C18 column, and a mobile phase often consisting of a mixture of methanol (B129727) and water. jocpr.comchem-soc.si

| Compound | Retention Time (min) - Before Degradation | Retention Time (min) - After Degradation | Reference |

| Reactive Black 5 | 0.614 | Multiple new peaks at different retention times | researchgate.net |

| Remazol red RB | 5.440, 8.812, 10.949, 12.445 | New peaks at 4.838, 5.406, 5.836 and others | jocpr.com |

| Reactive Red F3B | 2.669, 3.092, 3.686, 4.846, 5.407, 7.839, 9.482 | New peaks at 1.846, 2.388, 3.226, 3.617, 4.862, 5.428 | researchgate.net |

| Reactive Red 141 | Not specified | New peaks observed | chem-soc.si |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify the volatile and semi-volatile organic compounds formed as intermediate and final metabolites during the degradation of RR5. chemrxiv.org This method is particularly useful for elucidating the degradation pathway.

Prior to analysis, non-volatile metabolites are often derivatized to make them volatile enough for GC analysis. chemrxiv.org The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. By comparing these mass spectra with libraries of known compounds, such as the NIST library, the individual metabolites can be identified. chem-soc.si

GC-MS analysis of the degradation products of reactive dyes has revealed the formation of various low molecular weight compounds. For example, in the degradation of Reactive Blue 172, metabolites such as 4-(ethenylsulfonyl) aniline (B41778) and 1-amino-1-(4-aminophenyl) propan-2-one were identified. researchgate.net The degradation of Reactive Red 141 was found to produce naphthalene diazonium, p-dinitrobenzene, and 2-nitroso naphthol as final products. chem-soc.si In another study on Reactive Black 5, the degradation pathway was proposed to involve the opening of the ring structure followed by reactions with hydroxyl radicals to form more stable, mineralized materials. deswater.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

While specific research detailing the use of Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for the analysis of Reactive Red 5 is not extensively documented in the provided search results, these techniques are fundamental in separation science. They are often employed for the qualitative and semi-quantitative analysis of dye solutions and their degradation byproducts. In the broader context of dye degradation studies, TLC and HPTLC serve to separate the parent dye from its transformation products, providing visual evidence of the degradation process. The retention factor (Rf) values obtained from these chromatographic methods can help in the preliminary identification of different compounds present in a treated sample.

Microscopic and Material Characterization (for catalyst/adsorbent research)

The effectiveness of catalysts and adsorbents in removing Reactive Red 5 is intrinsically linked to their physical and chemical properties. A variety of microscopic and material characterization techniques are therefore essential to understand and optimize these materials.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of catalysts and adsorbents before and after the degradation or adsorption of dyes like Reactive Red 5. For instance, in studies involving zero-valent iron nanoparticles for the degradation of Reactive Red 198, SEM images revealed a spherical shape and chain-like arrangement of the nanoparticles before the reaction. nih.gov After degradation, changes in the surface morphology can indicate the interaction between the adsorbent and the dye.

Energy-Dispersive X-ray Spectroscopy (EDX) complements SEM by providing the elemental composition of the material. In research on catalysts like iron-loaded dead leaf ash for Reactive Black 5 degradation, EDX confirmed the successful loading of iron onto the catalyst. mdpi.com Similarly, for Ca-Al particles used in Reactive Black 5 removal, EDX analysis confirmed the expected elemental composition and detected the presence of oxygen after the reaction, indicating the formation of oxides and hydroxides. upc.edu

Table 1: Example of EDX Data for Adsorbent Characterization

| Element | Weight (%) Before Adsorption | Weight (%) After Adsorption |

|---|---|---|

| C | 6.45 | 16.80 |

| O | 17.79 | 24.90 |

| Fe | 24.44 | 17.99 |

| Ba | 24.65 | 26.07 |

| Cl | 22.50 | 11.97 |

| Na | 1.678 | - |

| N | - | Detected |

| S | - | Detected |

This table is illustrative, based on data from a study on a different reactive dye using Fe-Alginate gel beads, demonstrating the type of information EDX provides. srce.hr

X-ray Diffraction (XRD) is a crucial technique for determining the crystalline structure and phase composition of catalysts and adsorbents. In studies on materials like FeZSM-5 zeolite used for Reactive Red 141 degradation, XRD patterns confirmed the MFI structure of the catalyst. nih.gov For Al-based waterworks sludge modified by calcination for the removal of reactive dyes, XRD showed that the material was largely amorphous and revealed the decomposition of certain compounds like CaCO3 at high temperatures. pjoes.com Similarly, in the case of Ca-Al particles, XRD analysis helped identify the crystalline phases present before and after the degradation of Reactive Black 5, revealing the formation of hydroxides. upc.edu The analysis of modified coffee waste as an adsorbent for Reactive Black 5 showed no significant difference in the crystalline structure after modification. utm.my

The Brunauer–Emmett–Teller (BET) method is used to determine the specific surface area of a material, a critical parameter for adsorption and catalytic processes. A higher surface area generally provides more active sites for the reaction to occur. For instance, Ca-Al powder used for the degradation of Reactive Black 5 was found to have a specific surface area of 15.16 ± 0.31 m²/g, which is considered promising for dye degradation. upc.edu In another study, the BET surface area of an FeNi3/SiO2 nanocomposite used for Reactive Red 195 removal was measured to be 418 m²/g. deswater.com Conversely, the modification of dead leaf ash with iron for Reactive Black 5 treatment led to a decrease in the BET surface area, which was attributed to the capping of the surface by iron ions. mdpi.com

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Complete degradation of a dye, known as mineralization, involves its conversion into simple inorganic molecules like CO2 and H2O. Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are key parameters used to assess the extent of mineralization. A reduction in COD and TOC indicates the removal of organic pollutants from the water.

In a study on the degradation of Reactive Red 31 using a fungal bioreactor, a significant reduction in both COD (94.19%) and TOC (83.97%) was observed, indicating substantial mineralization. nih.gov Similarly, the treatment of Reactive Red 45 with advanced oxidation processes resulted in a COD reduction of up to 85%. mdpi.com Research on the photocatalytic degradation of Reactive Red 198 showed a TOC removal of 31.79%, which was lower than the decolorization percentage, suggesting that the breakdown of the azo group occurs faster than the mineralization of the aromatic rings. mdpi.com In the case of Reactive Black 5 degradation using solar photocatalysis, high mineralization rates were achieved, with TOC and COD removal reaching 90% and 81%, respectively. deswater.com

Table 2: Mineralization of Reactive Dyes in Various Treatment Processes

| Reactive Dye | Treatment Process | COD Reduction (%) | TOC Reduction (%) | Reference |

|---|---|---|---|---|

| Reactive Red 31 | Fungal Bioreactor | 94.19 | 83.97 | nih.gov |

| Reactive Red 45 | Gamma/H2O2 | 85 | - | mdpi.com |

| Reactive Red 198 | ZnO-Nd Photocatalysis | - | 31.79 | mdpi.com |

| Reactive Black 5 | Solar Photocatalysis | 81 | 90 | deswater.com |

| Congo Red | Immobilized Microbial Consortium | 85 | 83 | mdpi.com |

Assessment of Transformed Product Characteristics (e.g., biodegradability evaluation, reduction of mutagenicity)

While decolorization is a primary goal, it is crucial to assess the characteristics of the transformation products to ensure that the treatment process does not generate intermediates that are more toxic than the parent dye.

The biodegradability of the treated effluent is a key indicator of its environmental compatibility. The reduction of toxicity is often evaluated using various bioassays. For example, the mutagenicity of dye solutions and their degradation products can be assessed using the Ames test, which utilizes specific bacterial strains to detect mutagenic potential.

In a study on the degradation of Reactive Red 45, the Ames test showed a significant reduction in mutagenicity after treatment with advanced oxidation processes. mdpi.com The mutagenicity of UV/H2O2-treated solutions was reduced by up to 84.41% and 77.87% for TA98 and TA100 bacterial strains, respectively. mdpi.com Similarly, research on other reactive dyes has demonstrated that while the parent dyes can be mutagenic, appropriate treatment can significantly reduce or eliminate this toxicity. nih.govmdpi.com For instance, a two-step biodegradation process for Reactive Orange 16 reduced its mutagenic potential by 95.2%. nih.gov Another study showed that while the untreated Reactive Yellow 160A dye was cytotoxic, its toxicity was significantly reduced after treatment. mdpi.com Phytotoxicity studies on the degradation products of Reactive Red 141 revealed that the treated solution was less toxic to plants compared to the original dye. chem-soc.si

Environmental Fate and Transformational Products Research

Identification of Intermediate and Final Degradation Products of Reactive Red 5

The degradation of Reactive Red 5 results in the formation of various intermediate and, eventually, final products. The specific products identified often depend on the degradation method employed.

During the ozonation of Reactive Black 5 (a structurally similar dye often studied as a proxy), several degradation products have been identified using liquid chromatography-mass spectrometry (LC-MS). These include compounds with mass-to-charge ratios (m/z) of 281, 546, 201, 350, 286, and 222. iwaponline.com The formation of these intermediates suggests the cleavage of the azo bond and the introduction of hydroxyl groups. iwaponline.com Further analysis has identified sulfate (B86663) ions, nitrate (B79036) ions, and carboxylic acids like oxalic acid, formic acid, and acetic acid as final degradation products. iwaponline.com In another study focusing on Reactive Black 5, LC-MS analysis of the degraded sample revealed a compound with a molecular weight of 173, interpreted as 2-nitroso-1-napthol. jocpr.com

In the photocatalytic degradation of Reactive Red 35, another related azo dye, six intermediate products were identified, indicating a complex degradation process involving the removal of the chromophoric group, hydroxylation of the aromatic ring, and other reactions leading to aliphatic compounds. researchgate.net For Reactive Red 120, a degraded product with a molecular weight of 747 has been observed. jocpr.com

Bacterial degradation of Reactive Red 141 has been shown to produce naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol as final products. chem-soc.si

The following table summarizes some of the identified degradation products of Reactive Red dyes and related compounds from various studies.

| Original Dye | Treatment Method | Identified Degradation Products (m/z or Compound Name) |

| Reactive Black 5 | Ozonation | P1 (m/z 281), P2, P3 (m/z 546), P5, P6 (m/z 350), m/z 201, m/z 286, m/z 222, Sulfate ion, Nitrate ion, Oxalic acid, Formic acid, Acetic acid iwaponline.com |

| Reactive Black 5 | Bacterial Degradation | 2-nitroso-1-napthol (MW 173) jocpr.com |

| Reactive Red 120 | Bacterial Degradation | Unidentified compound (MW 747) jocpr.com |

| Reactive Red 141 | Bacterial Degradation | Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphthol chem-soc.si |

| Reactive Red 35 | Photocatalysis | Six unidentified intermediates researchgate.net |

Pathways of Azo Bond Cleavage and Aromatic Ring Opening

The degradation of Reactive Red 5 and other azo dyes primarily proceeds through two key mechanisms: the cleavage of the azo bond (–N=N–) and the subsequent opening of the aromatic rings.

Azo Bond Cleavage: This is often the initial and rate-determining step in the decolorization of the dye. The cleavage of the azo bond breaks the chromophore, leading to a loss of color. This can occur through several pathways:

Reductive Cleavage: Under anaerobic conditions, microorganisms utilize enzymes like azoreductase to reductively cleave the azo bond, resulting in the formation of aromatic amines. mst.dkijcmas.com This process is a common pathway in biological treatment systems. academicjournals.org

Oxidative Cleavage: Advanced oxidation processes (AOPs) like ozonation and photocatalysis generate highly reactive species such as hydroxyl radicals (•OH). These radicals can attack the azo bond, leading to its cleavage. iwaponline.comamazonaws.com In ozonation, both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals contribute to the cleavage. amazonaws.com The detachment of sulfonic groups is also a common occurrence during ozonation. iwaponline.com

Aromatic Ring Opening: Following the azo bond cleavage, the resulting aromatic amines and other intermediate products are typically more resistant to further degradation. The opening of these aromatic rings is crucial for the complete mineralization of the dye into simpler, less harmful compounds like CO2 and H2O. deswater.com This process is generally achieved under aerobic conditions or through powerful AOPs. academicjournals.org The hydroxyl radicals in AOPs can attack the aromatic rings, leading to their hydroxylation and subsequent cleavage. researchgate.net The degradation of the aromatic rings can produce smaller organic molecules like carboxylic acids before eventual mineralization. iwaponline.com

Assessment of By-product Biodegradability

Studies have shown that the initial by-products of azo dye degradation, particularly the aromatic amines formed from anaerobic cleavage, can be toxic and may require further treatment. mdpi.com However, many treatment processes aim to enhance the biodegradability of the effluent.

For instance, ozonation has been shown to significantly improve the BOD5/COD ratio of textile wastewater, indicating that the pollutants become more biodegradable and amenable to subsequent biological treatment. rhhz.net A study on Reactive Black 5 demonstrated that ozonation increased the biodegradability ratio from 0 to 0.4 after 25 minutes of treatment. elsevier.es

The sequential anaerobic-aerobic treatment is often effective because the aromatic amines produced under anaerobic conditions can be subsequently degraded by aerobic bacteria. academicjournals.org Some bacterial strains have been identified that can utilize the metabolites of dye degradation as a carbon source, indicating the potential for complete mineralization. sciepub.com However, it is important to note that some intermediate products may still exhibit toxicity. For example, while the phytotoxicity of Reactive Red 141 degradation products was lower than the parent dye, they still showed some toxicity compared to a control, likely due to the presence of naphthalene and triazine derivatives. nih.gov

The ultimate goal of treatment is the complete mineralization of the dye and its by-products into non-toxic substances like carbon dioxide and water. deswater.com

Reduction of Environmental Burden through Reactive Red 5 Treatment

Various treatment technologies have been investigated to reduce the environmental burden of Reactive Red 5 and other reactive dyes by decreasing color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC).

Color Removal:

Ozonation: Ozonation is highly effective for color removal. In one study, an aqueous solution of Reactive Black 5 was almost completely decolorized after 60 minutes of ozonation. iwaponline.com A combined ozonation and anaerobic treatment system achieved 94% dye removal for Reactive Black 5. elsevier.es

Biological Treatment: A sequential anaerobic-aerobic reactor system achieved 100% color removal of Reactive Red 195. sciepub.com Immobilized bacteria have also demonstrated high efficiency, with 100% degradation of Reactive Black 5 up to 150 ppm. researchgate.net

Photocatalysis: Solar photocatalytic degradation using ZnO and nZVI resulted in 99% and 90% degradation of Reactive Black 5, respectively, within 120 minutes. deswater.com A TiO2/Xanthan gum composite achieved 92.5% removal of Reactive Red dye under solar light. mdpi.com

Fenton and Photo-Fenton Processes: The photo-Fenton process has been shown to be highly efficient, achieving complete dye removal of C.I. Reactive Red 45 in one hour. iwaponline.com

COD and TOC Reduction: While color removal can be rapid, the reduction of COD and TOC, which represent the total organic load, is often a slower process.

Ozonation: After 4 hours of ozonation of Reactive Black 5, approximately 54% of TOC was removed. iwaponline.com A combined ozonation and anaerobic treatment process demonstrated about 90% COD reduction and 84% TOC reduction. elsevier.es

Biological Treatment: A sequential anaerobic-aerobic system resulted in a 94.26% removal of COD for Reactive Red 195. sciepub.com

Photocatalysis: Solar photocatalysis with ZnO and nZVI achieved 81% COD and 90% TOC removal for Reactive Black 5. deswater.com

Fenton and Photo-Fenton Processes: The photo-Fenton process removed 74.2% of TOC from a solution of C.I. Reactive Red 45. iwaponline.com The electro-Fenton process achieved 75% TOC degradation of Reactive Red 195 after 240 minutes. ijcea.org

Coagulation and Adsorption: A two-step process of Al(III) coagulation followed by activated carbon adsorption significantly reduced COD and TOC by 90%. iwaponline.com

The following table provides a summary of the reduction in environmental burden achieved by different treatment methods for Reactive Red dyes and similar compounds.

| Treatment Method | Dye | Color Removal (%) | COD Reduction (%) | TOC Reduction (%) | Reference |

| Ozonation | Reactive Black 5 | ~100% | - | 54% | iwaponline.com |

| Ozonation + Anaerobic | Reactive Black 5 | 94% | ~90% | 84% | elsevier.es |

| Anaerobic-Aerobic | Reactive Red 195 | 100% | 94.26% | - | sciepub.com |

| Solar Photocatalysis (ZnO) | Reactive Black 5 | 99% | 81% | 90% | deswater.com |

| Photo-Fenton | C.I. Reactive Red 45 | 100% | - | 74.2% | iwaponline.com |

| Electro-Fenton | Reactive Red 195 | - | - | 75% | ijcea.org |

| Coagulation + Adsorption | Reactive Dyes | ~100% | 90% | 90% | iwaponline.com |

Theoretical and Computational Studies

Reaction Kinetics Modeling

The study of reaction kinetics is fundamental to understanding the rate at which Reactive Red 5 degrades. Various models are employed to describe the experimental data, with the pseudo-first-order and Langmuir-Hinshelwood models being prominent.

The pseudo-first-order kinetic model is frequently applied to describe the photocatalytic degradation and biodegradation of azo dyes. For instance, in the biodegradation of Reactive Black 5 (a related azo dye), the process was found to follow first-order kinetics with a rate constant of 0.0384 h⁻¹. iwaponline.comresearchgate.net Similarly, the photocatalytic degradation of Reactive Red 141 and Reactive Yellow 105 using TiO₂ nanoparticles also adhered to the pseudo-first-order reaction model. scientific.net The adsorption of Reactive Red 15 onto montmorillonite, however, was better described by a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. neptjournal.com

The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of photocatalytic degradation processes on a solid catalyst surface. semanticscholar.orgmdpi.com This model relates the degradation rate to the concentration of the dye in the solution. Studies on the photodegradation of Reactive Red 195 using a magnetic hybrid MIL-53(Fe)/Fe₃O₄@TiO₂ composite found that the L-H model provided the best fit for the reaction rate. nih.gov The model is also applicable to other reactive dyes, as seen in the photocatalytic degradation of Reactive Red 238 using ZnO, where the results were properly fitted to the L-H model. semanticscholar.org In some cases, if the product of the Langmuir adsorption constant and the dye concentration is much less than one, the L-H model simplifies to a pseudo-first-order kinetic model. mdpi.com

Table 1: Kinetic Models Applied to Reactive Dye Degradation

| Kinetic Model | Description | Applicability to Reactive Dyes | References |

|---|---|---|---|

| Pseudo-First-Order | Rate of reaction is dependent on the concentration of one reactant. | Biodegradation of Reactive Black 5, Photocatalytic degradation of Reactive Red 141. | iwaponline.com, researchgate.net, scientific.net |

| Pseudo-Second-Order | Rate of reaction is dependent on the concentration of two reactants or the square of the concentration of one reactant. | Adsorption of Reactive Red 15 onto montmorillonite. | neptjournal.com |

| Langmuir-Hinshelwood | Describes the kinetics of heterogeneously catalyzed reactions. | Photocatalytic degradation of Reactive Red 195 and Reactive Red 238. | nih.gov, semanticscholar.org |

Enzyme Kinetics and Michaelis-Menten Parameters in Biodegradation

The biodegradation of Reactive Red 5 often involves enzymatic reactions, and the kinetics of these reactions can be described by the Michaelis-Menten model. This model relates the initial rate of the enzymatic reaction to the substrate concentration.

In the biodegradation of Reactive Red 195 by Halomonas meridiana, the reaction catalyzed by tyrosinase and azoreductase followed zero-order kinetics. The Michaelis-Menten parameters, maximum reaction velocity (Vmax) and Michaelis constant (Km), were determined to be 4.221 mg/(L.h) and 517.982 mg/L, respectively. researchgate.nettandfonline.com A high Km value suggests a low affinity of the enzyme for the substrate, while a low Vmax indicates a slower maximum reaction rate. For the decolorization of Reactive Black 5 by crude laccase from Trametes pubescens, the kinetic parameters according to the Hanes-Woolf plot were a Km of 260.11 mg/l and a Vmax of 37.59 mg/l min. researchgate.net

Table 2: Michaelis-Menten Parameters for Reactive Dye Biodegradation

| Reactive Dye | Microorganism/Enzyme | Vmax | Km | References |

|---|---|---|---|---|

| Reactive Red 195 | Halomonas meridiana | 4.221 mg/(L.h) | 517.982 mg/L | tandfonline.com, researchgate.net |

| Reactive Black 5 | Crude laccase from Trametes pubescens | 37.59 mg/l min | 260.11 mg/l | researchgate.net |

Molecular Docking for Enzyme-Dye Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unida.ac.id In the context of Reactive Red 5, it is used to understand the interaction between the dye molecule and the active site of enzymes involved in its degradation.

Studies have utilized molecular docking to investigate the binding of reactive dyes to enzymes like laccase and azoreductase. researchgate.net For instance, the interaction between Drimaren Red (Reactive Red 241) and Human Serum Albumin (HSA) was investigated using molecular docking, which suggested the binding site was located in subdomain IIB of HSA. biorxiv.orgbiorxiv.org This information is crucial for understanding the potential toxicity and the mechanism of bioremediation. researchgate.net In silico docking studies with various textile dyes, including reactive reds, and enzymes from bacteria like Aeromonas hydrophila and Lysinibacillus sphaericus have helped in predicting the susceptibility of these dyes to enzymatic degradation. researchgate.net

Thermodynamic Analysis of Degradation Processes

Thermodynamic analysis of dye degradation processes provides information about the spontaneity and nature of the reaction. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to understand the process.

For the adsorption of Reactive Red 198 onto multiwall carbon nanotubes, thermodynamic analysis indicated that the process was spontaneous and endothermic. brieflands.com Similarly, the adsorption of Reactive Black 5 onto a Kaolin filter cake-Fe3O4 composite was also found to be spontaneous and endothermic. preprints.org In the case of Reactive Red 120 adsorption by polyamide nylon 6 microplastics, the negative ΔG° values confirmed the spontaneity of the process, while a negative ΔH° indicated that the adsorption was exothermic. mdpi.com The positive enthalpy change for the biodegradation of Reactive Black 5 by Bacillus albus DD1 suggests the process is endothermic. iwaponline.com

Table 3: Thermodynamic Parameters for Reactive Dye Degradation/Adsorption

| Reactive Dye | Process | Adsorbent/Microorganism | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process | References |

|---|---|---|---|---|---|---|---|

| Reactive Red 198 | Adsorption | Multiwall Carbon Nanotubes | Negative | Positive | Positive | Spontaneous, Endothermic | brieflands.com |

| Reactive Black 5 | Adsorption | Kaolin filter cake-Fe3O4 | - | Positive | - | Spontaneous, Endothermic | preprints.org |

| Reactive Red 120 | Adsorption | Polyamide Nylon 6 | -36.70 to -35.65 | -53.92 | -0.058 | Spontaneous, Exothermic | mdpi.com |

| Reactive Black 5 | Biodegradation | Bacillus albus DD1 | - | +30.79 | -0.1 | Endothermic | iwaponline.com |

Statistical Optimization Methodologies for Reactive Red 5 Processes

To enhance the efficiency of Reactive Red 5 removal processes, various statistical optimization methodologies are employed. These methods help in identifying the optimal conditions for factors influencing the process, such as pH, temperature, initial dye concentration, and adsorbent dosage.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. pjoes.com It has been widely applied to optimize the removal of reactive dyes. For the removal of Reactive Black 5, RSM with a Box-Behnken design (BBD) or a central composite design (CCD) has been used to optimize parameters for electrocoagulation, adsorption, and biodegradation processes. iwaponline.comresearchgate.netpreprints.orgiwaponline.comtandfonline.com For example, in the electrocoagulation of Reactive Black 5, RSM helped determine the optimal pH, current density, time, and concentration for 96.33% removal. iwaponline.com

The Taguchi method is another robust design methodology used for optimizing process parameters. It utilizes orthogonal arrays to study the effect of multiple variables with a small number of experiments. iwaponline.com This method was used to optimize the adsorption of Reactive Red 198 onto pistachio nut shells and the simultaneous removal of Reactive Black and Direct Red dyes. chemistryresearches.irtandfonline.com

Box-Behnken Design (BBD) is a type of RSM that is efficient for fitting a second-order model. It has been used to optimize the synthesis and adsorption conditions for the removal of Reactive Red 120 and the decolorization of other reactive dyes by laccase. researchgate.netua.ptresearchgate.net

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. They are powerful tools for modeling complex and non-linear relationships between input and output variables. mdpi.com ANNs have been used in conjunction with other optimization methods like RSM to model and predict the removal efficiency of reactive dyes. researchgate.netirost.irirost.ir For the removal of Reactive Red 120, a comparison between RSM and ANN models showed that RSM was better at predicting the dye removal efficiency. irost.ir However, for other systems, ANNs have shown excellent predictive capabilities with high correlation coefficients. researchgate.netirost.ir

Table 4: Statistical Optimization Methodologies for Reactive Dye Processes

| Methodology | Description | Application to Reactive Dyes | References |

|---|---|---|---|

| Response Surface Methodology (RSM) | A collection of statistical and mathematical techniques for optimizing processes. | Optimization of electrocoagulation, adsorption, and biodegradation of Reactive Black 5 and Reactive Red 2. | iwaponline.com, preprints.org, iwaponline.com, researchgate.net, tandfonline.com, pjoes.com |

| Taguchi Method | A robust design methodology using orthogonal arrays to optimize process parameters. | Optimization of adsorption of Reactive Red 198 and simultaneous removal of mixed reactive dyes. | iwaponline.com, chemistryresearches.ir, tandfonline.com, researchgate.net |

| Box-Behnken Design (BBD) | An efficient response surface design for fitting second-order models. | Optimization of synthesis and adsorption conditions for Reactive Red 120 removal and laccase-mediated decolorization. | researchgate.net, ua.pt, tandfonline.com, researchgate.net |

| Artificial Neural Networks (ANN) | Computational models for modeling complex non-linear relationships. | Modeling and prediction of the removal of Reactive Red 120, Reactive Violet 5, and Acid Red 98. | researchgate.net, irost.ir, mdpi.com, irost.ir |

Future Research Directions in Reactive Red 5 Chemistry

The ongoing presence of reactive dyes like Reactive Red 5 in industrial effluents necessitates continuous innovation in remediation and production technologies. Future research is progressively moving towards more sustainable, efficient, and predictive approaches to mitigate the environmental impact of these compounds. This section outlines key areas for future investigation in the chemistry of Reactive Red 5, from novel degradation methods to green synthesis and life cycle considerations.

Q & A

Q. What mechanistic insights can be gained from studying Reactive Red 5’s interaction with bio-sorbents (e.g., fungal biomass)?

- Techniques : Use FTIR and XPS to identify binding sites, and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Kinetic Profiling : Fit adsorption data to pseudo-first/second-order models to distinguish diffusion-limited vs. chemisorption processes .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., light intensity in μW/cm², catalyst crystallinity) and share raw data in supplementary materials .

- Ethical Compliance : Disclose funding sources and avoid data manipulation; use tools like ImageJ for unbiased image analysis .

- Conflict Resolution : Address contradictory findings through open-access data repositories and collaborative re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.